Scientific Field: Chemistry, Biochemistry
Summary of Application: 2,5-Diamino-1,3,4-thiadiazole is used as a bioactive ligand in the synthesis of metal complexes.
Methods of Application: The ligand is derived from semicarbazide hydrochloride and coordinated to the metal ion via sulphur and nitrogen of the amines.
Results or Outcomes: The complexes were found to have an octahedral geometrical structure.
Scientific Field: Chemistry, Nanotechnology
Summary of Application: 2,5-Diamino-1,3,4-thiadiazole derivatives are synthesized using MgO nanoparticles as heterogeneous basic catalysts.
Methods of Application: The synthesis is performed via the reaction of dithiocarbamate derivatives and hydrazine sulfate in the presence of MgO nanoparticles.
Results or Outcomes: The pure products were produced in a simple and clean method in the presence of MgO nanoparticles (5 mg) in refluxing water (0.5 cm 3) around 10 h with good-to-excellent yields (up to 95%).
Scientific Field: Polymer Chemistry
Summary of Application: 2,5-Diamino-1,3,4-thiadiazole is used in the synthesis of new polyamides.
Methods of Application: Polyamides are synthesized by condensation of the two diamino derivatives with diacide chlorides.
Scientific Field: Chemistry, Pharmacology, Biology
Summary of Application: 2,5-Diamino-1,3,4-thiadiazole derivatives are used in the development of new procedures and efficient synthesis of biological molecules.
Methods of Application: The synthesis of these derivatives is performed via the reaction of dithiocarbamate derivatives and hydrazine sulfate in the presence of MgO nanoparticles.
Results or Outcomes: The pure products were produced in a simple and clean method with good-to-excellent yields (up to 95%).
Scientific Field: Chemistry, Pharmacology
Summary of Application: 2,5-Diamino-1,3,4-thiadiazole is used in the synthesis of metal aminourea derivatives.
Methods of Application: The synthesis of these derivatives involves complexation with metal ions.
Summary of Application: 2,5-Diamino-1,3,4-thiadiazole is used in the synthesis of polyamides.
2,5-Diamino-1,3,4-thiadiazole is a heterocyclic compound containing two amino groups and a thiadiazole ring. Its molecular formula is , with a molecular weight of approximately 116.14 g/mol. The compound features a five-membered ring structure that includes three nitrogen atoms and one sulfur atom, contributing to its unique chemical properties and biological activities.
The compound is known for its bioactivity, particularly as a ligand in coordination chemistry, where it forms complexes with various metal ions. These metal complexes often exhibit enhanced antimicrobial properties compared to the parent compound, making 2,5-diamino-1,3,4-thiadiazole of significant interest in medicinal chemistry and materials science .
The biological activity of 2,5-diamino-1,3,4-thiadiazole has been extensively studied:
Several synthesis methods for 2,5-diamino-1,3,4-thiadiazole have been documented:
The applications of 2,5-diamino-1,3,4-thiadiazole span various fields:
Interaction studies involving 2,5-diamino-1,3,4-thiadiazole primarily focus on its behavior when complexed with metals:
Several compounds share structural similarities with 2,5-diamino-1,3,4-thiadiazole. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Thiadiazole | Basic structure; lacks additional amino groups |
| 3-Amino-1,2,4-thiadiazole | Thiadiazole | Contains an amino group at a different position |
| 2-Mercaptothiazole | Thiadiazole | Contains a thiol group; different reactivity profile |
| 5-Amino-1,3-thiadiazole | Thiadiazole | Amino group at position 5; different biological activity |
The uniqueness of 2,5-diamino-1,3,4-thiadiazole lies in its specific arrangement of amino groups at the 2 and 5 positions on the thiadiazole ring. This configuration enhances its nucleophilicity and allows for versatile coordination chemistry not found in other thiadiazoles.
The discovery of 2,5-diamino-1,3,4-thiadiazole traces back to mid-20th-century investigations into heterocyclic sulfonamides. Early synthetic efforts by Roblin and Clapp at Lederle Laboratories focused on carbonic anhydrase inhibitors like acetazolamide (5-acetylamino-1,3,4-thiadiazol-2-sulfonamide), which laid the groundwork for exploring substituted thiadiazoles. Olsen et al. first reported the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives in the 1950s, sparking interest in their pharmacological potential. The compound gained prominence as a precursor in synthesizing antimicrobial and antineoplastic agents, with optimized synthetic protocols emerging through cyclization reactions of bithiourea using hydrogen peroxide or acetic anhydride.
2,5-Diamino-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a five-membered aromatic heterocycle featuring:
This electron-deficient system (dipole moment: 3.25 D) exhibits pseudo-aromatic character due to conjugation between sulfur's lone pairs and the π-system. The amino groups enhance nucleophilic reactivity at C2 and C5 while enabling hydrogen bonding interactions critical for biological activity.
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₂H₄N₄S | |
| Melting point | 201°C (decomposition) | |
| Boiling point | 349.2°C (predicted) | |
| Density | 1.661 g/cm³ | |
| Aromatic system | 6π-electron delocalization |
This scaffold serves dual roles:
Key applications include:
The cyclization of semicarbazide derivatives represents one of the most established and efficient routes for synthesizing 2,5-diamino-1,3,4-thiadiazole [1]. This synthetic pathway typically involves the reaction of semicarbazide hydrochloride with potassium thiocyanate to produce bithiourea intermediates, which subsequently undergo cyclization to form the desired thiadiazole ring structure [2]. The mechanism of this reaction begins with the nucleophilic attack of the nitrogen electron pair from the semicarbazide derivative onto the electrophilic carbon, followed by a series of dehydration steps that ultimately lead to ring closure [3].
A notable procedure developed by Hoggarth (1949) demonstrated that treating thiosemicarbazide derivatives with phosphoric acid could effectively form thiadiazoles with yields ranging from 30-50% [3]. The general reaction scheme involves the following steps:
The cyclization reaction typically requires careful control of temperature and reaction time to optimize yields [1]. Research findings indicate that the use of absolute ethanol as a solvent, combined with refluxing for approximately 6 hours, provides favorable conditions for this transformation [1] [3]. The resulting 2,5-diamino-1,3,4-thiadiazole can be isolated through filtration and recrystallization from ethanol, with reported yields of approximately 60% [1].
Table 1: Reaction Conditions for Semicarbazide-Based Synthesis of 2,5-Diamino-1,3,4-thiadiazole
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | Phosphoric acid | Reflux, 6h | 30-50 | Hoggarth (1949) [3] |
| Semicarbazide HCl | Potassium thiocyanate | Ethanol, reflux, 6h | 60 | Al-Shammary (2010) [1] |
| Thiosemicarbazide | Chlorocyanide | Ethanol, reflux, 6h | 60 | Abbas et al. (2010) [1] |
Oxidative cyclization using hydrogen peroxide represents another important conventional pathway for synthesizing 2,5-diamino-1,3,4-thiadiazole [2]. This method typically employs hydrogen peroxide as an oxidizing agent to facilitate the cyclization of appropriate precursors, such as bithiourea or thiosemicarbazide derivatives [2] [4]. The oxidative process promotes the formation of sulfur-nitrogen bonds essential for constructing the thiadiazole ring system [5].
A significant advantage of hydrogen peroxide-mediated cyclization is the relatively mild reaction conditions compared to other oxidative methods [2] [4]. The reaction typically proceeds through the following key steps:
Research findings indicate that the concentration of hydrogen peroxide significantly impacts both the reaction rate and yield [5] [2]. Studies have shown that 3% hydrogen peroxide provides optimal results, balancing reactivity with selectivity [2]. Higher concentrations may lead to over-oxidation and formation of undesired byproducts [5].
The oxidative cyclization mechanism involves the initial oxidation of the sulfur atom in the precursor molecule, followed by intramolecular nucleophilic attack and subsequent dehydration to form the aromatic thiadiazole ring [4]. This process is particularly effective for generating the 2,5-diamino-1,3,4-thiadiazole structure with good regioselectivity [5] [4].
Table 2: Hydrogen Peroxide-Mediated Synthesis of 2,5-Diamino-1,3,4-thiadiazole
| Precursor | Oxidant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Bithiourea | 3% H₂O₂ | Room temperature, 2h | 85-90 | Ajol (2016) [2] |
| Thiosemicarbazide | H₂O₂/Acid | 5°C, 0.5h | 91.6 | Patent CN111635377A [6] |
| Thioamide | H₂O₂ | Room temperature, 1h | 53-78 | Sharma et al. (2024) [5] |
Metal-catalyzed condensation reactions offer a sophisticated approach to synthesizing 2,5-diamino-1,3,4-thiadiazole through the formation of carbon-nitrogen and carbon-sulfur bonds [7] [8]. These reactions typically employ transition metal catalysts to facilitate the condensation of appropriate precursors, leading to the formation of the thiadiazole ring system [7]. The catalytic activity of metals significantly enhances reaction rates and can improve selectivity compared to non-catalyzed processes [8].
Gold complexes have demonstrated remarkable catalytic performance in the synthesis of thiadiazole derivatives [7]. Research by Zhang's group revealed that gold complexes with specialized ligands such as (1,1'-biphenyl)-2-ylphosphine can effectively catalyze reactions with turnover numbers reaching up to 99,000 [7]. Similarly, gold complexes with Mor-Dalphos ligands have shown excellent catalytic activity in synthesizing various thiadiazole structures [7] [8].
The mechanism of metal-catalyzed condensation typically involves:
Rhodium-based catalysts have also demonstrated effectiveness in thiadiazole synthesis [8]. Studies have shown that [Rh(COD)2]BF4 and [Rh(COD)DPPF]BF4 catalytic systems can promote both intramolecular and intermolecular reactions, providing access to functionalized thiadiazoles with specific regioselectivity patterns [8].
Table 3: Metal-Catalyzed Synthesis of Thiadiazole Derivatives
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Au(I) complex | Terminal alkynes/thioamides | Room temperature | 91 | Catalysts (2016) [7] |
| [Rh(COD)2]BF4 | 4-vinyl-1,2,3-thiadiazoles | Varied | 65-85 | Figshare (2023) [8] |
| Mor-DalPhosAuOMs | Alkynes/thioamides | Room temperature | 91 | Catalysts (2016) [7] |
Solvent-free mechanochemical synthesis represents an environmentally friendly approach to preparing 2,5-diamino-1,3,4-thiadiazole and its derivatives [9] [10]. This green chemistry method eliminates the use of traditional organic solvents, significantly reducing waste generation and environmental impact [9]. The mechanochemical approach typically involves grinding reactants together, with the mechanical energy facilitating chemical transformations through enhanced molecular collisions and solid-state reactions [10].
A notable advancement in this field is the development of solvent-free oxidative dimerization of thioamides through grinding with N-bromosuccinimide (NBS) at room temperature [10]. This method has demonstrated remarkable efficiency in synthesizing various thiadiazole derivatives with excellent yields and significantly shortened reaction times [10]. The mechanochemical process typically follows these steps:
Research by Xu and colleagues demonstrated that this solvent-free approach is compatible with various functional groups, including trifluoromethyl, methyl, methoxy, chloro, pyridyl, and thienyl substituents [10]. The absence of solvents not only makes the process more environmentally sustainable but also often leads to enhanced reaction rates and improved yields [9] [10].
Another innovative solvent-free approach involves the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson reagent and tert-butyl hydrogen peroxide [9]. This method eliminates traditional solvents throughout the reaction process and avoids column chromatography for purification, further enhancing its green chemistry credentials [9].
Table 4: Solvent-Free Mechanochemical Synthesis of Thiadiazole Derivatives
| Method | Reactants | Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Grinding with NBS | Thioamides | Room temperature | 70-95 | Minutes | Xu et al. (2010) [10] |
| One-pot synthesis | Primary amides/Lawesson reagent/TBHP | 80°C | 92 | 28 min | Rajput et al. (2024) [9] |
| Solvent-free oxidation | Thioamides | Room temperature | 65-93 | 30-60 min | RSC Advances (2024) [11] |
Microwave-assisted cyclization represents a significant advancement in green chemistry approaches for synthesizing 2,5-diamino-1,3,4-thiadiazole and related derivatives [12] [13]. This method utilizes microwave irradiation to accelerate reaction rates, reduce energy consumption, and often improve yields compared to conventional heating methods [12]. The microwave energy provides rapid and uniform heating throughout the reaction mixture, enabling efficient cyclization processes [13].
Research by El-Sayed and colleagues demonstrated the effectiveness of microwave synthesis for producing various thiadiazole derivatives through intermolecular cyclization reactions [12]. Their findings revealed that microwave conditions significantly reduced reaction times while improving product yields compared to conventional heating methods [12]. The microwave-assisted approach typically involves:
A notable application of this technique is the microwave-promoted multi-component synthesis of thiadiazolo[3,2-a]pyrimidines under solvent-free conditions [13]. This approach combines the benefits of microwave irradiation with multi-component reactions and solvent-free conditions, representing a highly sustainable synthetic methodology [13]. The reaction employs aromatic aldehydes, ethyl acetoacetate, and 1,3,4-thiadiazole derivatives in the presence of ionic liquid catalysts [13].
Recent advancements include the development of visible light-mediated protocols for synthesizing 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides [14]. This approach utilizes photoredox catalysts under microwave conditions to achieve efficient one-step conversions with excellent yields [14].
Table 5: Microwave-Assisted Synthesis of Thiadiazole Derivatives
| Method | Reactants | Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Microwave cyclization | Triazole derivatives | Microwave irradiation | 70-85 | Minutes | El-Sayed et al. (2020) [12] |
| Multi-component synthesis | Aldehydes/ethyl acetoacetate/thiadiazoles | Microwave, solvent-free | 75-90 | 10-15 min | Pouramiri et al. (2023) [13] |
| Photoredox catalysis | Aldehydes/thiosemicarbazides | Blue LED, microwave | 83 | 16 h | Thorat et al. (2024) [14] |
The synthesis of transition metal complexes with 2,5-diamino-1,3,4-thiadiazole represents an important area of coordination chemistry research [15] [2]. These complexes are typically prepared through the reaction of metal salts with the thiadiazole ligand under appropriate conditions [15]. The 2,5-diamino-1,3,4-thiadiazole molecule serves as a versatile ligand due to its multiple potential coordination sites, including the nitrogen atoms of the amino groups and the sulfur and nitrogen atoms within the thiadiazole ring [15].
A common synthetic approach involves the template method, where the metal ion guides the formation of the complex through specific coordination preferences [2]. Research has demonstrated the successful synthesis of complexes with various transition metals, including cobalt, nickel, copper, zinc, and cadmium [15] [2]. The general synthetic procedure typically follows these steps:
Studies have shown that the nature of the metal ion significantly influences the structure and properties of the resulting complexes [15] [17]. For instance, cobalt and nickel complexes often adopt octahedral geometries, while copper complexes may exhibit square planar or distorted tetrahedral arrangements depending on the specific reaction conditions [15] [17].
Table 6: Synthesis of Transition Metal Complexes with 2,5-Diamino-1,3,4-thiadiazole
| Metal | Complex Formula | Synthesis Method | Geometry | Reference |
|---|---|---|---|---|
| Cadmium | ML₂ (M=Cd, L=ligand) | Template method | Octahedral | Ajol (2016) [2] |
| Cobalt, Nickel, Copper | [M(L)₂]X₂ (X=Cl) | Direct reaction | Octahedral | MDPI (2011) [15] |
| Zinc, Copper | M(t)₄X₂ (t=thiadiazole, X=NO₃ or ClO₄) | Coordination | Varied | RSC (1970) [17] |
The characterization of chelation modes in 2,5-diamino-1,3,4-thiadiazole metal complexes provides crucial insights into their structural features and coordination behavior [15] [18]. Various analytical techniques are employed to elucidate the binding patterns between the thiadiazole ligand and metal centers [15] [2] [18]. These characterization methods reveal important information about bond lengths, coordination geometries, and electronic properties of the complexes [15] [18].
Infrared spectroscopy represents a fundamental technique for identifying coordination sites in thiadiazole-metal complexes [15] [18]. Characteristic shifts in absorption bands provide evidence of metal-ligand interactions [15]. For instance, research has shown that the absorption band at approximately 3195 cm⁻¹, attributed to N-H stretching vibrations in the free ligand, undergoes significant shifts upon metal coordination, indicating the involvement of amino groups in binding [18].
The 2,5-diamino-1,3,4-thiadiazole ligand exhibits versatile coordination behavior, with multiple potential binding modes:
Spectroscopic studies, including UV-visible spectroscopy and magnetic moment measurements, have provided valuable information about the electronic structures and geometries of these complexes [15] [2]. For instance, the molar conductance data typically reveal the non-electrolytic nature of many thiadiazole-metal complexes [15] [2].
Table 7: Characterization of Chelation Modes in 2,5-Diamino-1,3,4-thiadiazole Metal Complexes
| Metal | Coordination Mode | Characterization Technique | Key Findings | Reference |
|---|---|---|---|---|
| Cadmium | Tridentate (N:S:N) | IR, conductivity measurements | Non-electrolytic nature | Ajol (2016) [2] |
| Cu(II), Zn(II) | Bidentate (thiadiazole N and phenolic OH) | IR spectroscopy | Shift in C=N band from 1628 to 1607-1610 cm⁻¹ | NCBI (2020) [19] |
| Various transition metals | Multiple modes | Mass spectrometry, IR | Fragmentation patterns revealing binding sites | NCBI (2020) [19] |
X-ray crystallography provides the most definitive evidence of coordination modes in these complexes [19]. Crystal structures reveal precise bond lengths, angles, and three-dimensional arrangements of the ligand around the metal center [19]. These studies have confirmed the versatility of 2,5-diamino-1,3,4-thiadiazole as a ligand, capable of adapting different binding modes depending on the metal ion and reaction conditions [15] [19].
Infrared spectroscopy provides comprehensive information about the functional groups and bonding characteristics of 2,5-diamino-1,3,4-thiadiazole. The infrared spectrum exhibits distinct absorption bands that are characteristic of the amino-substituted thiadiazole framework [1] [2].
The most prominent spectral features include strong, broad absorption bands in the region of 3195-3427 cm⁻¹, which are attributed to the nitrogen-hydrogen stretching vibrations of the amino groups [1] [2]. These bands typically appear as broad absorptions due to the presence of intermolecular hydrogen bonding between amino groups of adjacent molecules. The asymmetric and symmetric stretching modes of the amino groups contribute to the complexity of this spectral region [1].
The carbon-sulfur stretching vibration appears as a strong absorption band at 1429-1430 cm⁻¹, which is characteristic of the thiadiazole ring system [1] [2]. This frequency is consistent with the aromatic character of the heterocyclic ring and the contribution of sulfur to the ring's electronic structure. The intensity and position of this band serve as a diagnostic marker for the presence of the 1,3,4-thiadiazole moiety.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Details |
|---|---|---|---|
| N-H stretching (amino groups) | 3195-3427 | Strong, broad | Asymmetric and symmetric NH₂ stretching vibrations |
| C-S stretching | 1429-1430 | Strong | C-S bond stretching in thiadiazole ring |
| NH₂ bending (amino groups) | 1536-1537 | Strong | NH₂ bending vibrations (scissoring) |
| C=N stretching | 1610 | Medium | C=N stretching in thiadiazole ring |
| N-H bending (amino groups) | 1295 | Medium | N-H in-plane bending |
| Ring breathing | 800-900 | Weak-Medium | Ring breathing modes of thiadiazole |
| C-N stretching | 1200-1300 | Medium | C-N bond stretching vibrations |
The amino group bending vibrations manifest as strong absorptions at 1536-1537 cm⁻¹, corresponding to the scissoring motions of the nitrogen-hydrogen bonds [1] [2]. This band is particularly sensitive to the chemical environment of the amino groups and can shift upon complexation or hydrogen bonding interactions with other molecules.
Additional characteristic absorptions include the carbon-nitrogen stretching vibration at approximately 1610 cm⁻¹, which reflects the aromatic character of the thiadiazole ring [2]. The nitrogen-hydrogen in-plane bending vibrations appear at 1295 cm⁻¹, while ring breathing modes of the thiadiazole system are observed in the 800-900 cm⁻¹ region [3]. These lower frequency vibrations provide information about the overall ring dynamics and molecular framework flexibility.
Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure and electronic environment of 2,5-diamino-1,3,4-thiadiazole. Both proton and carbon-13 nuclear magnetic resonance techniques have been employed to characterize this compound comprehensively [2] [4].
In the proton nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide, the amino group protons appear as a multiplet in the range of 3.51-3.76 parts per million, integrating for two protons [2]. This chemical shift is characteristic of amino protons attached to an electron-deficient aromatic system. The multiplicity arises from coupling interactions and exchange phenomena typical of amino group protons in polar solvents.
| NMR Type | Chemical Shift (ppm) | Multiplicity/Integration | Assignment | Solvent |
|---|---|---|---|---|
| ¹H NMR | 3.51-3.76 (m) | Multiplet, 2H | NH₂ protons at positions 2 and 5 | DMSO-d₆ |
| ¹H NMR | 2.62-2.75 (m) | Multiplet, 3H | Ring protons at positions 3 and 5 | DMSO-d₆ |
| ¹³C NMR | 160 | - | Thiadiazole ring carbon | DMSO-d₆ |
| ¹³C NMR | 131.1 | - | Thiadiazole ring carbon | DMSO-d₆ |
| ¹³C NMR | 114.1 | - | Amino-substituted carbon | DMSO-d₆ |
The carbon-13 nuclear magnetic resonance spectrum provides valuable information about the carbon framework of the molecule. The thiadiazole ring carbons resonate at 160 and 131.1 parts per million, reflecting the electron-deficient nature of the heterocyclic system [2]. The amino-substituted carbon appears at 114.1 parts per million, showing the electron-donating effect of the amino substituents on the ring system.
Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, have been employed for complete structural assignment [4]. These methods provide connectivity information and confirm the substitution pattern of the thiadiazole ring system.
Quantum chemical calculations using gauge-including atomic orbital methods have been performed to support the experimental nuclear magnetic resonance assignments [4]. The calculated chemical shifts show excellent agreement with experimental values, confirming the proposed molecular structure and providing insights into the electronic properties of the compound.
Ultraviolet-visible spectroscopy reveals important information about the electronic structure and optical properties of 2,5-diamino-1,3,4-thiadiazole. The absorption spectrum exhibits characteristic bands that arise from electronic transitions within the heterocyclic framework [1] [3] [5].
The compound displays two primary absorption bands in the ultraviolet region when measured in aqueous solution. The first band appears at 205 nanometers (48,780 cm⁻¹) and is assigned to an n→σ* transition, involving the excitation of electrons from nitrogen lone pairs to antibonding sigma orbitals [3] [5]. This high-energy transition is characteristic of nitrogen-containing heterocycles and provides information about the electronic properties of the amino substituents.
| Wavelength (nm) | Wavenumber (cm⁻¹) | Transition Type | Intensity | Solvent | Assignment |
|---|---|---|---|---|---|
| 205 | 48,780 | n→σ* | Strong | Water | Lone pair to antibonding sigma orbital |
| 238 | 42,017 | n→π* | Strong | Water | Lone pair to antibonding pi orbital |
| 248 | 40,323 | π→π* | Medium | Water | Pi to antibonding pi orbital |
The second prominent absorption occurs at 238 nanometers (42,017 cm⁻¹) and corresponds to an n→π* transition [3] [5]. This transition involves the promotion of electrons from nitrogen lone pairs to antibonding pi orbitals of the thiadiazole ring system. The energy and intensity of this band are sensitive to the electronic environment and can provide information about substituent effects and molecular interactions.
Additional absorption features have been reported at 248 nanometers, which may be attributed to π→π* transitions within the aromatic system [6]. The exact position and intensity of these bands can vary depending on the solvent system and the presence of intermolecular interactions.
Upon complexation with metal ions, the ultraviolet-visible spectrum undergoes significant changes, including band shifts and the appearance of new absorption features [1] [5]. These spectral changes provide evidence for metal-ligand interactions and can be used to study the coordination behavior of the compound. The electronic spectra of metal complexes often show charge transfer bands at longer wavelengths, reflecting the electronic communication between the ligand and metal center.
Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 2,5-diamino-1,3,4-thiadiazole and its derivatives. Several crystallographic studies have been reported, providing detailed structural information about this compound and its metal complexes [7] [8] [9].
The crystallographic analysis of nickel complexes containing 2,5-diamino-1,3,4-thiadiazole has revealed that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [7] [8]. The unit cell parameters have been determined as a = 8.132(2) Å, b = 16.551(3) Å, c = 12.495(2) Å, with β = 95.52(1)° and Z = 2. The structure was solved using the heavy-atom method, and least-squares refinement of the structural parameters led to a conventional R factor of 0.034 for 1436 observed reflections [7] [8].
| Parameter | Value | Complex/Notes |
|---|---|---|
| Crystal System | Monoclinic | For Ni complex with ligand |
| Space Group | P₂₁/c | For Ni complex with ligand |
| Unit Cell a (Å) | 8.132(2) | For Ni complex with ligand |
| Unit Cell b (Å) | 16.551(3) | For Ni complex with ligand |
| Unit Cell c (Å) | 12.495(2) | For Ni complex with ligand |
| Beta angle (°) | 95.52(1) | For Ni complex with ligand |
| Volume (ų) | 917.4(3) | For Ni complex with ligand |
| Z value | 2 | For Ni complex with ligand |
| Density (g/cm³) | 1.661 | Predicted for free ligand |
| R factor | 0.034 | For 1436 observed reflections |
| Refinement Method | Heavy-atom method | Least-squares refinement |
The molecular geometry revealed by X-ray crystallography shows that the 2,5-diamino-1,3,4-thiadiazole ligand adopts a planar conformation, which facilitates effective π-orbital overlap and stabilizes the aromatic character of the heterocyclic ring [7] [8]. The bond lengths and angles are consistent with the expected values for aromatic nitrogen-sulfur heterocycles, confirming the delocalized electronic structure of the thiadiazole system.
In metal complexes, the 2,5-diamino-1,3,4-thiadiazole ligand coordinates through multiple donor atoms, typically involving the nitrogen atoms of both the ring and the amino substituents [7] [8]. The coordination geometry around the metal center has been characterized as slightly distorted octahedral, with the thiadiazole ligands acting as bridging units between metal atoms in polynuclear complexes.
The crystal structure analysis has provided valuable insights into the coordination mode and binding preferences of 2,5-diamino-1,3,4-thiadiazole. The ligand demonstrates versatile coordination behavior, capable of acting as both terminal and bridging ligand depending on the reaction conditions and metal ion involved [7] [8].
The crystal packing of 2,5-diamino-1,3,4-thiadiazole and its derivatives is dominated by extensive hydrogen bonding networks that arise from the presence of multiple amino groups capable of acting as both hydrogen bond donors and acceptors [10] [11] [12]. These intermolecular interactions play a crucial role in determining the solid-state structure and physical properties of the compound.
Crystallographic studies have revealed that the amino groups participate in a complex three-dimensional hydrogen bonding network [11] [12]. The nitrogen atoms of the amino substituents serve as hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring and other amino groups can function as acceptors. This dual functionality leads to the formation of robust supramolecular assemblies in the solid state.
The hydrogen bonding patterns typically involve N-H···N interactions between amino groups and ring nitrogen atoms, with bond lengths ranging from 2.87 to 2.98 Å [12]. These distances are consistent with moderate to strong hydrogen bonds and contribute significantly to the crystal lattice stability. The geometry of these interactions, characterized by N-H···N angles close to linear arrangements, indicates optimal hydrogen bonding interactions.
In hydrated forms of related compounds, water molecules play a crucial role in extending the hydrogen bonding network [11] [12]. The water molecules act as both donors and acceptors, forming O-H···N and N-H···O interactions that create layered structures with interlayer distances of approximately 3.27 Å [11]. These hydrated networks demonstrate enhanced stability and altered physical properties compared to anhydrous forms.
The supramolecular architecture is further stabilized by aromatic π-π stacking interactions between thiadiazole rings [12]. The centroid-to-centroid distances between adjacent aromatic rings range from 3.53 to 3.60 Å, indicating significant π-π overlap that contributes to the overall crystal stability. These interactions, combined with the hydrogen bonding network, create a robust three-dimensional framework that determines the mechanical and thermal properties of the crystalline material.
Irritant